molecular formula C11H11N3 B567580 5-Cyano-1-isopropylbenzoimidazole CAS No. 1215206-55-5

5-Cyano-1-isopropylbenzoimidazole

Cat. No. B567580
CAS RN: 1215206-55-5
M. Wt: 185.23
InChI Key: ODUZNBDWBQODIQ-UHFFFAOYSA-N
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Description

5-Cyano-1-isopropylbenzoimidazole, also known as 1-isopropyl-1H-benzimidazole-5-carbonitrile, is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Cyano-1-isopropylbenzoimidazole consists of an imidazole ring substituted with a cyano group at the 5-position and an isopropyl group at the 1-position . The InChI code for this compound is 1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3 .


Physical And Chemical Properties Analysis

5-Cyano-1-isopropylbenzoimidazole has a molecular weight of 185.23 .

Scientific Research Applications

Catalysis and Organic Synthesis

5-Cyanoimidazole derivatives have been identified as novel ligands in nickel-catalyzed cross-electrophile couplings. These compounds have facilitated the preparation of alkylated arene products, expanding the scope of reductive couplings to include sterically hindered substrates prevalent in biologically active molecules (Biswas et al., 2020).

Molecular Studies and Electronic Structure

Research has also delved into the geometries, electronic structures, and protonation effects of cyano-imino and oxomethylene derivatives. These studies have shed light on intramolecular interactions and the zwitterionic character of these compounds, providing insight into their reactivity and potential applications in molecular design (Rayat & Glaser, 2003).

Future Directions

While specific future directions for 5-Cyano-1-isopropylbenzoimidazole are not mentioned in the sources I found, imidazole compounds are a subject of ongoing research due to their wide range of biological activities and potential therapeutic applications .

Mechanism of Action

Mode of Action:

Action Environment:

Keep in mind that specific studies on 5-Cyano-1-isopropylbenzoimidazole are limited, and further research is needed to fully elucidate its mechanism of action. Environmental factors play a crucial role in its efficacy and stability. 🌿🔬

: DrugBank: Febuxostat Mechanism of Action

properties

IUPAC Name

1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZNBDWBQODIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682071
Record name 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215206-55-5
Record name 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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